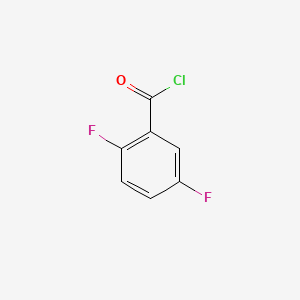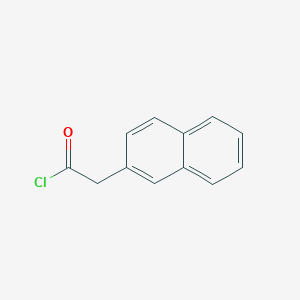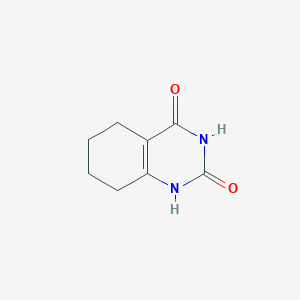
5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
概要
説明
5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, commonly referred to as THQD, is a chemical compound found in many plants and organisms. This compound has been studied for its potential therapeutic and pharmacological applications. It has been shown to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including 5,6,7,8-tetrahydroquinazoline derivatives, have been recognized for their versatile therapeutic potential. Initially known for neurotoxicity, certain derivatives have been identified as endogenous agents preventing Parkinsonism in mammals. These compounds have shown significant promise in cancer drug discovery, as evidenced by the US FDA approval of trabectedin for soft tissue sarcomas. Research has also highlighted their potential against infectious diseases like malaria, tuberculosis, HIV, and others, suggesting a broad spectrum of applications in drug discovery for various therapeutic activities (Singh & Shah, 2017).
Antitumor and DNA Interaction
The interaction of related compounds with DNA and metal ions has been a focus of anticancer research. Streptonigrin, a functionalized aminoquinoline related to the 5,6,7,8-tetrahydroquinazoline scaffold, demonstrates significant antitumor activity through DNA strand scission, facilitated by metal ions. This interaction, especially when activated or in the presence of transition metal ions, highlights the importance of such structures in developing anticancer therapies (Harding & Long, 1997).
Environmental Applications
In environmental science, derivatives of tetrahydroquinazoline have been explored for the treatment of organic pollutants. The enzymatic degradation of recalcitrant compounds, facilitated by redox mediators, showcases the environmental remediation potential of these compounds. Such applications are vital for addressing pollution and enhancing the degradation efficiency of persistent organic pollutants in industrial wastewater (Husain & Husain, 2007).
Antioxidant Activity Analysis
The study of antioxidants has also seen the application of related compounds, where methodologies to determine antioxidant activity have significant relevance. These methods, vital for understanding the antioxidative potential of various compounds, can be applied to those containing the tetrahydroquinazoline scaffold, aiding in the development of therapeutics with antioxidative properties (Munteanu & Apetrei, 2021).
作用機序
Target of Action
Quinazoline and quinazolinone derivatives, including 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, have been found to exhibit a wide range of biopharmaceutical activities . These compounds are considered noteworthy for the synthesis of diverse molecules with significant physiological and pharmacological utilization . .
Mode of Action
Quinazolinone derivatives have been reported to exhibit promising broad-spectrum anti-cancer effects . Some derivatives have demonstrated selective and exclusive inhibition activity in p53 mutant cancer cell lines , indicating that these compounds may interact with their targets to induce apoptotic cell death .
Biochemical Pathways
It is known that quinazolinone derivatives can induce apoptosis via mechanisms that involve either extrinsic or intrinsic pathways .
Result of Action
Some quinazolinone derivatives have been reported to dictate mutant p53 function for apoptotic cell death , suggesting that these compounds may have similar effects.
特性
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLMXVMLMGPVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332891 | |
| Record name | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |
CAS RN |
35042-48-9 | |
| Record name | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can ionic liquids be used as an alternative solvent for enzymatic transesterification of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione derivatives?
A1: Yes, research suggests that ionic liquids, specifically hydrophobic ones like [BMIM][PF6], can be effective solvents for lipase-catalyzed transesterification of prochiral 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione derivatives []. The study by Gotor-Fernández et al. demonstrated that [BMIM][PF6] exhibited comparable and even slightly higher enzyme activity and enantioselectivity compared to conventional organic solvents like tert-butyl methyl ether (TBME) []. This highlights the potential of ionic liquids as greener alternatives in biocatalytic synthesis.
Q2: How does the structure of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione derivatives impact their activity against HIV-1?
A2: Studies focusing on the synthesis of novel HIV-1 reverse transcriptase inhibitors investigated structural modifications of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione []. The research, conducted by Kristensen et al., explored the impact of annelation and conformational restriction on the antiviral activity of these compounds []. Their findings suggest that while these modifications aimed to mimic the active conformation of emivirine (a known HIV-1 reverse transcriptase inhibitor), the resulting analogues exhibited lower activity compared to emivirine []. This suggests that the locked conformation introduced by these modifications might hinder effective binding to the target enzyme.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)
![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)
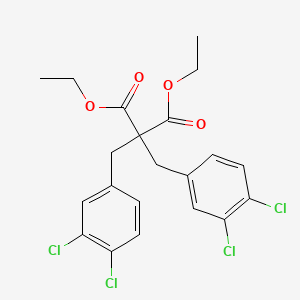
![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)

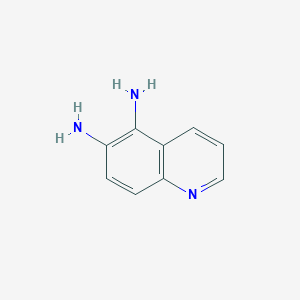
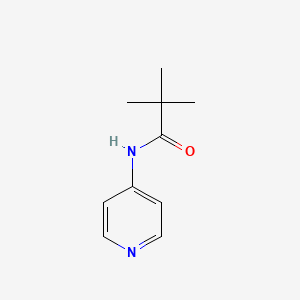
![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)
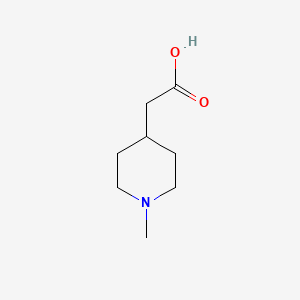

![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)
